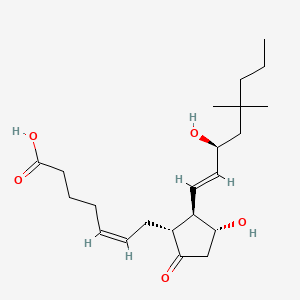

17,17-Dimethylprostaglandin E2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17,17-Dimethylprostaglandin E2, also known as this compound, is a useful research compound. Its molecular formula is C22H36O5 and its molecular weight is 380.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radioprotection and Hematopoietic Recovery

One of the most significant applications of 17,17-Dimethylprostaglandin E2 is its role as a radioprotective agent. Research indicates that this compound can mitigate the effects of radiation exposure, particularly in the context of hematopoietic acute radiation syndrome (H-ARS).

- Mechanism of Action : this compound acts by protecting hematopoietic stem cells from radiation-induced damage. It reduces mitochondrial stress and DNA damage while promoting cellular recovery and survival .

- Case Studies : In murine models, administration of this compound resulted in enhanced survival rates and improved recovery of bone marrow cellularity after exposure to lethal doses of radiation. Specific studies demonstrated that a single dose significantly attenuated the loss of bone marrow cells and facilitated hematopoietic reconstitution .

Gastrointestinal Applications

The compound has also been investigated for its effects on gastrointestinal health.

- Gastric Mucosal Protection : Studies have shown that local application of this compound can increase mucosal blood flow and reduce gastric acid secretion in experimental models. This suggests potential applications in treating gastric ulcers and other related conditions .

- Stress Ulcer Prevention : Its efficacy in preventing stress-induced gastric ulceration has been documented, indicating minimal complications associated with its use .

Regulation of Immune Responses

Recent studies have highlighted the role of this compound in modulating immune responses.

- Impact on T-cell Responses : The compound has been shown to influence the balance between different T-cell subsets, particularly Th1 and Th17 cells. It appears to enhance Th17 responses while suppressing Th1 activity through a myeloid cell-mediated mechanism . This has implications for therapies targeting autoimmune diseases such as multiple sclerosis.

Cosmetic Applications

In the realm of cosmetic formulation, this compound is being explored for its potential benefits in skin care products.

- Skin Regeneration : Its properties may facilitate skin regeneration and repair mechanisms, making it a candidate for formulations aimed at improving skin health and appearance .

Data Summary Table

| Application Area | Mechanism/Effect | Evidence/Case Studies |

|---|---|---|

| Radioprotection | Protects hematopoietic stem cells from radiation damage | Increased survival in murine models |

| Gastrointestinal Health | Increases gastric mucosal blood flow; reduces acid secretion | Prevents stress ulcers |

| Immune Regulation | Modulates Th1/Th17 balance | Alters T-cell responses in PBMCs |

| Cosmetic Formulation | Potential skin regeneration | Enhances skin health |

Análisis De Reacciones Químicas

Receptor Binding and Signaling Pathways

dmPGE2 exerts its effects primarily through E-prostanoid (EP) receptors, particularly EP2 and EP4, which are G-protein-coupled receptors linked to cAMP signaling . Binding triggers downstream pathways:

-

Wnt/β-catenin activation : dmPGE2 induces phosphorylation and inactivation of Gsk3β, stabilizing β-catenin and promoting TCF/LEF-mediated transcription .

-

Cytokine receptor upregulation : Enhances expression of IL-7Rα and IL-2Rβ via Wnt signaling, improving cell survival in response to IL-7 and IL-15 .

-

CXCR4 induction : Increases homing and engraftment of hematopoietic stem cells (HSCs) by upregulating CXCR4 surface expression .

Pharmacokinetics and Metabolism

Pharmacokinetic studies in mice and non-human primates (NHPs) reveal distinct absorption and distribution profiles:

| Parameter | C57BL/6J Mice | JDO Mice | NHPs |

|---|---|---|---|

| AUC<sub>0–Inf</sub> (ng·h/mL) | 112.50 | 114.48 | 29.20 |

| C<sub>max</sub> (ng/mL) | 44.53 | 63.96 | 7.68 |

| t<sub>1/2</sub> (h) | 1.80 | 1.10 | 3.26 |

Data from irradiated and non-irradiated models .

-

Biodistribution : In mice, dmPGE2 accumulates highest in lung tissue (AUC<sub>60–480</sub> = 15.2 ng·h/g), followed by spleen and liver .

-

Radiation effects : Irradiation reduces plasma exposure (AUC<sub>60–480</sub> decreases by 29–47% in mice) .

Functional Modifications in Hematopoietic Cells

Short-term ex vivo dmPGE2 exposure (1–2 μM, 2 hours) induces:

-

Survivin upregulation : Reduces apoptosis in HSCs by enhancing anti-apoptotic protein expression .

-

Cell-cycle activation : Increases Pyronin-Y staining, indicating transition from G0 to G1 phase .

-

Enhanced engraftment : Limiting dilution assays show a 2–4 fold increase in long-term repopulating HSCs after transplantation .

Analytical Detection Methods

dmPGE2 is quantified using HPLC-MS/MS with the following parameters:

Propiedades

Número CAS |

80003-50-5 |

|---|---|

Fórmula molecular |

C22H36O5 |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5,5-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H36O5/c1-4-13-22(2,3)15-16(23)11-12-18-17(19(24)14-20(18)25)9-7-5-6-8-10-21(26)27/h5,7,11-12,16-18,20,23,25H,4,6,8-10,13-15H2,1-3H3,(H,26,27)/b7-5-,12-11+/t16-,17-,18-,20-/m1/s1 |

Clave InChI |

JQICXPHYGHAQCO-SWKZIXBFSA-N |

SMILES |

CCCC(C)(C)CC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

SMILES isomérico |

CCCC(C)(C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

CCCC(C)(C)CC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Sinónimos |

17,17-dimethyl-PGE2 17,17-dimethylprostaglandin E2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.